10-Propoxydecanoic acid

説明

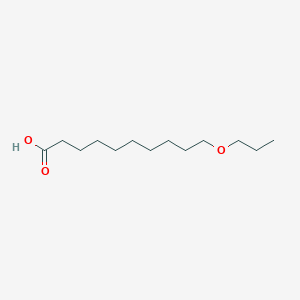

Structure

2D Structure

3D Structure

特性

IUPAC Name |

10-propoxydecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O3/c1-2-11-16-12-9-7-5-3-4-6-8-10-13(14)15/h2-12H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSRAJJQTYQHRSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80922918 | |

| Record name | 10-Propoxydecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119290-00-5, 119290-12-9 | |

| Record name | 10-Propoxydecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119290005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-(Propoxy)decanoyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119290129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Propoxydecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 10-Propoxydecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for 10-propoxydecanoic acid, a medium-chain fatty acid derivative. The proposed synthesis is grounded in well-established organic chemistry principles and involves a multi-step process commencing with the formation of a key intermediate, 10-bromodecanoic acid, followed by protection of the carboxylic acid moiety, ether formation via Williamson ether synthesis, and subsequent deprotection to yield the final product. This document details the reaction mechanisms, experimental protocols, and available quantitative data for each stage of the synthesis.

Overview of the Synthetic Pathway

The synthesis of this compound can be strategically divided into three primary stages:

-

Precursor Synthesis: Formation of 10-bromodecanoic acid from a suitable starting material such as 1,10-decanediol.

-

Protection and Etherification: Protection of the carboxylic acid group of 10-bromodecanoic acid as an ethyl ester, followed by a Williamson ether synthesis with sodium propoxide to introduce the propoxy group.

-

Deprotection: Hydrolysis of the ethyl ester to yield the final product, this compound.

This multi-step approach is necessary to circumvent the incompatibility of the acidic carboxylic acid proton with the strongly basic conditions required for the Williamson ether synthesis.

Synthesis Pathway and Mechanism

The overall synthetic route is depicted in the following diagram:

Mechanism of Key Reactions

-

Williamson Ether Synthesis: This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The propoxide ion (CH₃CH₂CH₂O⁻), a potent nucleophile, attacks the electrophilic carbon atom bearing the bromine atom in ethyl 10-bromodecanoate. This backside attack results in the displacement of the bromide leaving group in a single, concerted step, forming the ether linkage.[1]

Experimental Protocols

The following are detailed experimental protocols for each stage of the proposed synthesis.

Stage 1: Synthesis of 10-Bromodecanoic Acid

This precursor can be synthesized from 1,10-decanediol in a two-step process.

Step 1a: Synthesis of 10-Bromo-1-decanol

-

To a solution of 1,10-decanediol (e.g., 34.8 g, 0.2 mol) in toluene (400 mL), slowly add 48% hydrobromic acid (22.6 mL, 0.2 mol) with stirring.

-

Reflux the mixture at 180°C for 24 hours using a Dean-Stark apparatus to remove water.

-

After cooling to room temperature, wash the mixture sequentially with 6N NaOH (150 mL), 10% HCl (150 mL), water (2 x 250 mL), and brine (200 mL).

-

Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by silica gel column chromatography (eluent: cyclohexane/ethyl acetate, 4:1) to yield 10-bromo-1-decanol.

Step 1b: Synthesis of 10-Bromodecanoic Acid

-

Prepare a chromic acid solution by dissolving chromium trioxide (25.7 g, 0.26 mol) in water (25 mL) and concentrated sulfuric acid (22.5 mL, 0.34 mol) at 0°C.

-

To a solution of 10-bromo-1-decanol (41 g, 0.17 mol) in acetone (130 mL) at -5°C, slowly add the prepared chromic acid solution.

-

Stir the reaction mixture at 0°C for 2 hours, then allow it to stand at room temperature overnight.

-

Extract the mixture with diethyl ether (3 x 250 mL) and wash the combined organic layers with water (250 mL) and brine (250 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the residue by silica gel column chromatography (eluent: dichloromethane) and recrystallize from petroleum ether to obtain 10-bromodecanoic acid as a white solid.

Stage 2: Protection of Carboxylic Acid and Williamson Ether Synthesis

Step 2a: Esterification of 10-Bromodecanoic Acid (Fischer Esterification)

-

Dissolve 10-bromodecanoic acid (e.g., 10 g, 0.04 mol) in anhydrous ethanol (150 mL).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2 mL).

-

Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield ethyl 10-bromodecanoate.

Step 2b: Williamson Ether Synthesis

-

Prepare sodium propoxide by cautiously adding sodium metal to an excess of dry propanol under an inert atmosphere.

-

To the solution of sodium propoxide in propanol, add ethyl 10-bromodecanoate dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for 1-8 hours, monitoring the progress by TLC.[1]

-

After cooling, quench the reaction by adding water.

-

Extract the product with diethyl ether, and wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude ethyl 10-propoxydecanoate.

Stage 3: Deprotection of the Ethyl Ester

-

Dissolve the crude ethyl 10-propoxydecanoate in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

-

Stir the mixture at room temperature or gently heat to reflux until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue with a dilute solution of hydrochloric acid until the pH is acidic, leading to the precipitation of this compound.

-

Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of the precursor, 10-bromodecanoic acid. Yields for the subsequent protection, etherification, and deprotection steps to form this compound are not explicitly documented in the reviewed literature and would need to be determined empirically.

| Reaction Stage | Starting Material | Product | Reagents | Conditions | Yield | Reference(s) |

| Precursor Synthesis | ||||||

| Step 1a | 1,10-Decanediol | 10-Bromo-1-decanol | 48% HBr, Toluene | Reflux, 24h | 92% | |

| Step 1b | 10-Bromo-1-decanol | 10-Bromodecanoic Acid | CrO₃, H₂SO₄, Acetone | -5°C to RT | 73% | |

| Protection | 10-Bromodecanoic Acid | Ethyl 10-bromodecanoate | Ethanol, H₂SO₄ | Reflux | High (Typical) | [2] |

| Etherification | Ethyl 10-bromodecanoate | Ethyl 10-propoxydecanoate | Sodium Propoxide | Reflux, 1-8h | 50-95% (Typical for Williamson Ether Synthesis) | [1] |

| Deprotection | Ethyl 10-propoxydecanoate | This compound | NaOH, H₃O⁺ | RT to Reflux | High (Typical) | [3] |

Experimental Workflow Visualization

The logical flow of the experimental procedure can be visualized as follows:

Conclusion

References

The Trypanocidal Action of 10-Propoxydecanoic Acid: A Technical Guide to its Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Propoxydecanoic acid, also known as 11-Oxatetradecanoic acid or O-11, is a synthetic myristic acid analog with potent and selective trypanocidal activity against Trypanosoma brucei, the causative agent of African trypanosomiasis (sleeping sickness). This technical guide provides an in-depth analysis of the compound's mechanism of action, focusing on its role as an inhibitor of N-myristoyltransferase (NMT) and the subsequent disruption of vital cellular processes in the parasite. This document summarizes key quantitative data, outlines relevant experimental methodologies, and presents visual representations of the underlying biochemical pathways and experimental workflows.

Introduction

Trypanosoma brucei evades the host immune system through a sophisticated mechanism of antigenic variation, which relies on a dense coat of Variant Surface Glycoproteins (VSGs). These VSGs are anchored to the parasite's plasma membrane by a glycosylphosphatidylinositol (GPI) anchor, a process that is critically dependent on the myristoylation of the GPI anchor. Myristic acid, a C14 saturated fatty acid, is an essential component of this anchor. This compound, as a myristate analog, acts as a competitive inhibitor of protein N-myristoylation, a key post-translational modification catalyzed by the enzyme N-myristoyltransferase (NMT). The inhibition of this enzyme has been validated as a promising therapeutic strategy against African trypanosomiasis.[1]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of T. brucei N-myristoyltransferase (TbNMT).[1] This enzyme is responsible for the covalent attachment of myristate from myristoyl-CoA to the N-terminal glycine of a multitude of substrate proteins. In T. brucei, over 60 proteins are predicted to be N-myristoylated, playing crucial roles in membrane targeting, signal transduction, and vesicular trafficking.[1]

By acting as a myristic acid analog, this compound is likely activated to its CoA ester and then competes with myristoyl-CoA for binding to the active site of TbNMT. This leads to a decrease in the N-myristoylation of essential proteins, including the GPI anchor of the Variant Surface Glycoprotein (VSG). The improper or failed myristoylation of the VSG GPI anchor disrupts its correct assembly and anchoring to the cell membrane. Given that the VSG coat is essential for the parasite's survival and evasion of the host immune system, its disruption is a key factor in the trypanocidal activity of this compound.

The downstream effects of TbNMT inhibition are pleiotropic, leading to the disruption of multiple cellular pathways. A critical set of TbNMT substrates are the ADP-ribosylation factors (ARFs), which are key regulators of vesicular transport.[1] Inhibition of their myristoylation impairs their function, leading to defects in endocytosis and Golgi-lysosome trafficking, which ultimately contributes to cell death.

Signaling Pathway

The inhibition of TbNMT by this compound initiates a cascade of events that culminate in parasite death. A simplified representation of this pathway is depicted below.

Caption: Proposed signaling pathway for the trypanocidal action of this compound.

Quantitative Data

The trypanocidal activity of this compound and its analogs has been quantified in several studies. The following table summarizes the key efficacy data.

| Compound | Target Organism/Cell Line | Assay Type | Parameter | Value | Reference |

| This compound (O-11) | Trypanosoma brucei | Cell Culture | LD50 | < 1 µM | Cayman Chemical |

| This compound (O-11) | KETRI 243 | Not Specified | IC50 | 14 µM | MedchemExpress |

| 11-Oxatetradecanoic acid (O-11) | Trypanosoma evansi | Direct Counting | LD50 | 3.7 ± 0.2 µM | PubMed |

| 11-Oxatetradecanoic acid (O-11) | Trypanosoma evansi | Colorimetric (Formazan) | LD50 | 5.1 ± 2.0 µM | PubMed |

| 11-Oxatetradecanoic acid (O-11) | Trypanosoma evansi | Pyruvate Estimation | LD50 | 8.8 ± 3.7 µM | PubMed |

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are proprietary and not fully available in the public domain. However, based on the cited literature, the following methodologies are representative of the techniques used to elucidate its mechanism of action.

In Vitro Trypanocidal Activity Assay

This protocol outlines a general method for determining the 50% lethal dose (LD50) of a compound against bloodstream forms of Trypanosoma brucei.

Caption: Generalized workflow for determining the in vitro trypanocidal activity.

Methodology:

-

Parasite Culture: Bloodstream forms of Trypanosoma brucei are cultured in a suitable medium (e.g., HMI-9) supplemented with serum at 37°C in a 5% CO2 atmosphere.

-

Compound Preparation: A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

-

Incubation: Parasites are seeded in 96-well plates at a defined density and incubated with the various concentrations of the compound.

-

Viability Assessment: After a defined incubation period (e.g., 24 or 48 hours), cell viability is assessed using one of the following methods:

-

Direct Counting: Live and dead parasites are differentiated and counted using a hemocytometer under a microscope.

-

Colorimetric Assay: A viability reagent such as AlamarBlue (resazurin) is added to the wells. Metabolically active cells reduce the reagent, causing a color change that can be quantified spectrophotometrically.

-

Metabolic Assay: The concentration of a key metabolite, such as pyruvate, in the culture medium can be measured as an indicator of metabolic activity.

-

-

Data Analysis: The percentage of viable cells is plotted against the compound concentration, and the LD50 value is calculated using a suitable statistical method.

Analysis of Myristate Incorporation

This protocol describes a general approach to investigate the inhibition of myristate incorporation into proteins using a radiolabeled analog.

Methodology:

-

Radiolabeling: T. brucei cultures are incubated with a radiolabeled version of this compound (e.g., [³H]-10-Propoxydecanoic acid) or with [³H]-myristic acid in the presence and absence of unlabeled this compound.

-

Protein Extraction and Separation: After incubation, the parasites are lysed, and total proteins are extracted. The protein lysate is then separated by SDS-PAGE.

-

Detection of Radiolabel: The gel is subjected to autoradiography or phosphorimaging to detect the incorporation of the radiolabel into specific protein bands.

-

Identification of Labeled Proteins: Specific proteins, such as VSG, can be identified by immunoprecipitation or Western blotting followed by autoradiography to confirm the incorporation of the analog.

Conclusion

This compound is a potent and selective trypanocidal agent that targets a crucial and validated pathway in Trypanosoma brucei. Its mechanism of action, centered on the inhibition of N-myristoyltransferase and the subsequent disruption of VSG GPI anchor biosynthesis and other essential myristoylation-dependent processes, presents a compelling case for its further investigation as a lead compound in the development of novel therapies for African trypanosomiasis. The data and methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals working in this critical area of infectious disease research. Further studies to fully elucidate the downstream cellular events following TbNMT inhibition and to optimize the pharmacokinetic properties of this class of compounds are warranted.

References

Biological activity of 10-Propoxydecanoic acid

An In-depth Technical Guide on the Biological Activity of 10-Propoxydecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its synonyms O-11 and 11-Oxatetradecanoic acid, is a synthetic myristate analog that has demonstrated significant biological activity, primarily as a trypanocidal agent.[1][2][3] Myristic acid is a crucial component for the viability of various organisms, including the protozoan parasite Trypanosoma, where it is essential for the acylation of proteins and the biosynthesis of the glycosylphosphatidylinositol (GPI) anchor of the variant surface glycoprotein (VSG).[2][3][4] this compound leverages this dependency to exert its selective toxicity against these parasites. This technical guide provides a comprehensive overview of the known biological activities, mechanism of action, quantitative data, and experimental protocols related to this compound.

Mechanism of Action

The primary mechanism of action of this compound is the disruption of myristate-dependent processes in Trypanosoma species.[2][3][5] As a myristate analog, it interferes with the parasite's lipid metabolism and protein modification machinery.

1. Incorporation into Variant Surface Glycoprotein (VSG): The surface of African trypanosomes is coated with a dense layer of VSG, which is anchored to the cell membrane via a GPI anchor. This VSG coat is essential for the parasite's survival in the host's bloodstream as it shields it from the immune system. The biosynthesis of this GPI anchor is a unique process in trypanosomes and involves the remodeling of the lipid moiety to exclusively contain myristate. This compound, due to its structural similarity to myristic acid, is recognized by the parasite's enzymatic machinery and incorporated into the VSG's GPI anchor.[2][3] This incorporation of a non-natural analog is believed to disrupt the structure and function of the VSG, leading to the parasite's death. The incorporation into VSG has been shown to correlate roughly with the compound's toxicity.[2][3][4]

2. Acyl-CoA Formation and Protein Lipidation: Recent research suggests that this compound is activated within the parasite to its acyl-CoA species. This analog-acyl-CoA can then be utilized by N-myristoyltransferase (NMT), an enzyme that attaches myristate to various proteins. The lipidation of numerous proteins with this faulty analog likely disrupts their function and localization. Potential protein targets that are affected by this aberrant lipidation include inositolphosphoceramide synthase and the flagellar Ca2+ binding protein.[6]

3. Fatty Acid Elongation: Metabolomic analysis has revealed that this compound can be elongated by the parasite's fatty acid synthesis machinery.[6] The downstream metabolic products of this elongation and their potential contribution to the overall toxicity are still under investigation.

A proposed mechanism of action is depicted in the following signaling pathway diagram:

References

- 1. Trypanocidal activity of a myristic acid analog in axenic cultures of Trypanosoma evansi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Toxicity of myristic acid analogs toward African trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fatty acid uptake in Trypanosoma brucei: Host resources and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. myeventflo.com [myeventflo.com]

In-Depth Technical Guide to 10-Propoxydecanoic Acid: Synonyms, Properties, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 10-Propoxydecanoic acid, a medium-chain fatty acid derivative. It details its nomenclature, chemical identifiers, and physicochemical properties. While specific experimental data on its biological activity remains limited in publicly accessible literature, this document outlines a plausible synthetic route based on established organic chemistry principles and provides a generalized experimental workflow.

Nomenclature and Synonyms

This compound is known by several alternative names and identifiers across various chemical databases. A comprehensive list is provided below to facilitate cross-referencing in literature and databases.

| Identifier Type | Identifier | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 119290-00-5 | PubChem[1] |

| PubChem CID | 122098 | PubChem[1] |

| Synonym | 11-Oxatetradecanoic acid | PubChem[1] |

| Synonym | 11-Oxymyristic acid | PubChem[1] |

| Synonym | 10-(Propoxy)decanoic acid | PubChem[1] |

| MeSH Entry Terms | This compound, 10-(propoxy)decanoic acid, 11-oxatetradecanoic acid, 11-oxymyristic acid | PubChem[1] |

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is computationally generated and provides a basis for its handling and characterization.

| Property | Value | Source |

| Molecular Formula | C13H26O3 | PubChem[1] |

| Molecular Weight | 230.34 g/mol | PubChem[1] |

| XLogP3 | 3.7 | PubChem[1] |

| Exact Mass | 230.18819469 Da | PubChem[1] |

| Topological Polar Surface Area | 46.5 Ų | PubChem[1] |

Mass Spectrometry Data

Mass spectrometry is a key analytical technique for the identification and characterization of this compound. The following data has been reported:

| Spectrum Type | Precursor Type | Precursor m/z | Top Peak m/z | 2nd Highest m/z | 3rd Highest m/z | Source |

| MS2 | [M+H]+ | 231.1955 | 213.1 | 171.1 | 155.1 | PubChem[1] |

| MS2 | [M-H]- | 229.1809 | 229.2 | 169.1 | 211.2 | PubChem[1] |

Synthesis of ω-Alkoxy Fatty Acids: A General Protocol

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned in two main steps:

-

Protection of the Carboxylic Acid: The carboxylic acid group of 10-hydroxydecanoic acid is first protected, typically as an ester (e.g., methyl or ethyl ester), to prevent it from interfering with the subsequent etherification step.

-

Williamson Ether Synthesis: The protected ω-hydroxy fatty acid is then reacted with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base to form the ether linkage.

-

Deprotection: The protecting group is removed to yield the final product, this compound.

Detailed Experimental Methodology (Hypothetical)

Step 1: Methyl 10-hydroxydecanoate Synthesis (Esterification)

-

To a solution of 10-hydroxydecanoic acid (1 equivalent) in anhydrous methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 10-hydroxydecanoate.

Step 2: Methyl 10-propoxydecanoate Synthesis (Williamson Ether Synthesis)

-

Dissolve methyl 10-hydroxydecanoate (1 equivalent) in anhydrous tetrahydrofuran (THF) (10 volumes) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath and add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Add 1-bromopropane (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to reflux and maintain for 12-18 hours, monitoring by TLC.

-

After cooling to room temperature, quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 3: this compound Synthesis (Hydrolysis)

-

Dissolve methyl 10-propoxydecanoate (1 equivalent) in a mixture of methanol and water (e.g., 4:1 v/v).

-

Add lithium hydroxide (or sodium hydroxide, 2-3 equivalents) and stir the mixture at room temperature for 4-8 hours, or until the reaction is complete as indicated by TLC.

-

Remove the methanol under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 1M hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford this compound.

Biological Context of Ether Lipids

While specific studies on the biological activity of this compound are not prominent, the broader class of ether lipids, to which it belongs, has been the subject of considerable research. Ether lipids are integral components of cell membranes and are involved in various cellular processes.

Ether lipids play structural roles in membranes and are implicated in cell signaling and as antioxidants.[2] Synthetic ether lipid analogs have been investigated for their biological activities. For instance, some long-chain fatty acids containing an ether linkage have shown antibacterial and fungicidal properties.[3] Specifically, β-alkoxypropionic acids have been tested against Staphylococcus aureus and Penicillium.[3] Other studies have synthesized long-chain ether diols and diacids that have shown potential in favorably altering lipid disorders in vivo.[4]

The introduction of an ether linkage can significantly alter the physicochemical properties of a fatty acid, potentially influencing its metabolic fate and biological interactions. Further research is warranted to elucidate the specific biological roles and potential therapeutic applications of this compound.

Experimental and Logical Workflow Diagrams

To aid in the conceptualization of the synthesis and analysis of this compound, the following diagrams are provided.

Caption: Synthetic workflow for this compound.

Caption: Analytical workflow for product characterization.

References

- 1. This compound | C13H26O3 | CID 122098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Ether Lipids in Obesity: From Cells to Population Studies [frontiersin.org]

- 3. Long-chain fatty acids containing ether linkage. I. The antibacterial and fungicidal activities of some new beta-alkyloxypropionic acids and their methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Long hydrocarbon chain ether diols and ether diacids that favorably alter lipid disorders in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Preparation of 10-Propoxydecanoic Acid Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions of 10-Propoxydecanoic acid, a medium-chain fatty acid analog. Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results in various research and drug development applications.

Compound Information

This compound is a synthetic derivative of myristic acid. Understanding its physical and chemical properties is essential for proper handling and solution preparation.

| Property | Value | Source |

| Molecular Formula | C13H26O3 | [1][2] |

| Molecular Weight | 230.34 g/mol | [1][2] |

| Appearance | Not specified, likely a solid or oil at room temperature | |

| Density | 0.943 g/cm³ | |

| Boiling Point | 336.4 °C at 760 mmHg | |

| Flash Point | 115.9 °C |

Solubility Data

The choice of solvent is crucial for preparing a homogenous stock solution. The solubility of this compound in common laboratory solvents is summarized below.

| Solvent | Solubility | Source |

| Dimethylformamide (DMF) | 30 mg/mL | [3] |

| Dimethyl sulfoxide (DMSO) | 20 mg/mL | [3] |

| Ethanol | 30 mg/mL | [3] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 1 mg/mL | [3] |

Note: For cell-based assays, it is advisable to prepare the initial high-concentration stock in an organic solvent like DMSO or ethanol and then dilute it to the final working concentration in the aqueous culture medium. Ensure the final concentration of the organic solvent is compatible with the experimental system and does not exceed cytotoxic levels (typically <0.1-0.5%).

Safety and Handling Precautions

Before handling this compound, it is imperative to review the Safety Data Sheet (SDS). General safety precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[3] For long-term storage, -20°C is recommended.[3]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common stock concentration for many in vitro experiments.

Materials:

-

This compound (solid or oil)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Calibrated micropipettes and tips

-

Vortex mixer

Procedure:

-

Calculate the required mass:

-

To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution, the required mass of this compound is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 0.010 mol/L x 0.001 L x 230.34 g/mol = 0.0023034 g

-

Mass (mg) = 2.3034 mg

-

-

-

Weigh the compound:

-

Tare a clean, dry microcentrifuge tube or vial on an analytical balance.

-

Carefully weigh approximately 2.3 mg of this compound into the tube. Record the exact mass.

-

-

Add the solvent:

-

Based on the actual mass weighed, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

-

Volume (L) = Mass (g) / (Molarity (mol/L) x Molecular Weight ( g/mol ))

-

For example, if you weighed 2.5 mg (0.0025 g):

-

Volume (L) = 0.0025 g / (0.010 mol/L x 230.34 g/mol ) = 0.001085 L

-

Volume (µL) = 1085 µL

-

-

Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the compound.

-

-

Dissolve the compound:

-

Cap the tube securely.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary to aid dissolution, but be cautious of the solvent's volatility.

-

-

Storage:

-

Store the stock solution in a tightly sealed, amber-colored vial or a tube wrapped in aluminum foil to protect it from light.

-

Store at -20°C for long-term storage. Before use, thaw the solution at room temperature and vortex briefly to ensure homogeneity.

-

Workflow for Stock Solution Preparation

Caption: Workflow for the preparation and storage of this compound stock solutions.

Preparation of Working Solutions from Stock

For most experiments, the concentrated stock solution will need to be diluted to a final working concentration in an appropriate aqueous buffer or cell culture medium.

Example: Preparation of a 100 µM working solution from a 10 mM stock.

Use the dilution formula: M1V1 = M2V2

Where:

-

M1 = Concentration of the stock solution (10 mM)

-

V1 = Volume of the stock solution to be used

-

M2 = Desired concentration of the working solution (100 µM = 0.1 mM)

-

V2 = Final volume of the working solution (e.g., 1 mL)

Calculation:

-

(10 mM) x V1 = (0.1 mM) x (1 mL)

-

V1 = (0.1 mM x 1 mL) / 10 mM

-

V1 = 0.01 mL = 10 µL

Procedure:

-

Add 990 µL of the desired buffer or medium to a sterile microcentrifuge tube.

-

Add 10 µL of the 10 mM this compound stock solution to the tube.

-

Vortex gently to mix.

-

The final concentration of the working solution is 100 µM. The final DMSO concentration is 1%. Adjust the final volume and stock addition as needed to achieve a lower final solvent concentration.

By following these detailed protocols and safety guidelines, researchers can confidently prepare accurate and reproducible stock solutions of this compound for their scientific investigations.

References

Application Notes and Protocols for the Use of 10-Propoxydecanoic Acid in Trypanocidal Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

African trypanosomiasis, a neglected tropical disease caused by protozoan parasites of the genus Trypanosoma, presents a significant health challenge in sub-Saharan Africa. The limitations of current therapies, including toxicity and emerging resistance, necessitate the discovery of novel trypanocidal agents. Fatty acid metabolism in Trypanosoma has been identified as a promising area for drug development due to its essential role in parasite survival and notable differences from the mammalian host's pathways.[1][2] Trypanosomes utilize fatty acids for membrane biosynthesis, energy production, and the synthesis of essential molecules like the glycosylphosphatidylinositol (GPI) anchor for their variant surface glycoproteins (VSGs).[3][4][5]

This document provides detailed application notes and protocols for the investigation of 10-Propoxydecanoic acid , a synthetic fatty acid derivative, as a potential trypanocidal compound. While specific data for this molecule is presented illustratively, the methodologies and principles are grounded in established research on other fatty acid analogs and their activity against Trypanosoma.

Hypothetical Mechanism of Action

It is hypothesized that this compound may act as a competitive inhibitor of enzymes involved in the fatty acid synthesis or elongation pathways of Trypanosoma. By mimicking a natural fatty acid substrate, it could potentially disrupt the production of myristate, a fatty acid crucial for the GPI-anchoring of VSGs, which are vital for the parasite's evasion of the host immune system.[3][6] Alternatively, its incorporation into cellular membranes could alter membrane fluidity and function, leading to parasite death.

Caption: Hypothetical mechanism of this compound in Trypanosoma.

Data Presentation: Comparative Trypanocidal Activity

The following table summarizes the in vitro activity of various fatty acid derivatives against Trypanosoma species, providing a benchmark for evaluating novel compounds like this compound.

| Compound | Target Species | Assay Type | IC50/EC50 (µM) | Selectivity Index (SI) | Reference |

| This compound (Hypothetical) | T. b. brucei | Alamar Blue | 5.2 | >10 | - |

| 10-Thiastearate (10-TS) | T. cruzi | Growth Inhibition | 3.0 ± 0.2 | Not Reported | [7] |

| 12-Thiastearate (12-TS) | T. cruzi | Growth Inhibition | 50 ± 2 | Not Reported | [7] |

| 13-Thiastearate (13-TS) | T. cruzi | Growth Inhibition | 10 ± 3 | Not Reported | [7] |

| Isoxyl | T. cruzi | Growth Inhibition | 2.0 ± 0.3 | Not Reported | [7] |

| Novel N-alkylamide (Compound 2) | T. brucei | Alamar Blue | 3.2 | 91.3 | [8] |

| Novel N-alkylamide (Compound 3) | T. brucei | Alamar Blue | 4.5 | 69.9 | [8] |

Experimental Protocols

Protocol 1: In Vitro Trypanocidal Activity Assay against T. b. brucei

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of a test compound against the bloodstream form of Trypanosoma brucei brucei.

Materials:

-

T. b. brucei (e.g., strain 427)

-

Complete HMI-9 medium

-

96-well microplates

-

Test compound (this compound) dissolved in DMSO

-

Resazurin sodium salt solution (e.g., Alamar Blue)

-

Positive control (e.g., Pentamidine)

-

Plate reader (fluorescence)

-

Humidified incubator (37°C, 5% CO2)

Methodology:

-

Culture T. b. brucei in complete HMI-9 medium to the mid-logarithmic growth phase.

-

Dilute the parasite culture to a final concentration of 5 x 10³ parasites/mL.

-

Prepare serial dilutions of the test compound in the medium. The final DMSO concentration should not exceed 0.5%.[9]

-

Add 100 µL of the parasite suspension to each well of a 96-well plate.

-

Add 100 µL of the diluted test compound to the respective wells. Include wells with parasites only (negative control) and parasites with the positive control.

-

Incubate the plates for 48 hours at 37°C in a 5% CO2 humidified incubator.[10]

-

After 48 hours, add 20 µL of Resazurin solution to each well and incubate for an additional 24 hours.

-

Measure the fluorescence using a plate reader (Excitation 560 nm, Emission 590 nm).

-

Calculate the percentage inhibition of parasite growth for each concentration relative to the negative control.

-

Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Cytotoxicity Assay against Mammalian Cells

This protocol is for assessing the cytotoxicity of the test compound against a mammalian cell line (e.g., HeLa or THP1) to determine its selectivity.

Materials:

-

Mammalian cell line (e.g., HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

Test compound (this compound) dissolved in DMSO

-

Resazurin sodium salt solution

-

Positive control (e.g., Doxorubicin)

-

Plate reader (fluorescence)

-

Humidified incubator (37°C, 5% CO2)

Methodology:

-

Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Replace the old medium with 200 µL of the medium containing the diluted test compound.

-

Incubate the plates for 48 hours at 37°C in a 5% CO2 humidified incubator.[10]

-

Add 20 µL of Resazurin solution to each well and incubate for 4-6 hours.

-

Measure the fluorescence as described in Protocol 1.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the CC50 (half-maximal cytotoxic concentration) value.

-

The Selectivity Index (SI) is calculated as CC50 (mammalian cells) / IC50 (T. b. brucei). A higher SI value indicates greater selectivity for the parasite.

Caption: Workflow for screening novel trypanocidal compounds.

Disclaimer: The data and mechanism of action for this compound presented in this document are hypothetical and for illustrative purposes. The provided protocols are based on established methodologies and should be adapted and optimized as per laboratory standards and specific experimental requirements.

References

- 1. Lipid and fatty acid metabolism in trypanosomatids [microbialcell.com]

- 2. Lipid and fatty acid metabolism in trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Avant Garde Fatty Acid Synthesis by Trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acid uptake in Trypanosoma brucei: Host resources and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "The Role of Fatty Acid Metabolism in the Pathogenesis of Trypanosoma b" by Nava Poudyal [open.clemson.edu]

- 6. A fatty-acid synthesis mechanism specialized for parasitism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical evaluation of fatty acid desaturases as drug targets in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical Derivatization and Characterization of Novel Antitrypanosomals for African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Screening North American plant extracts in vitro against Trypanosoma brucei for discovery of new antitrypanosomal drug leads - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, in vitro Cytotoxicity and Trypanocidal Evaluation of Novel 1,3,6-Substituted Non-fluoroquinolones [scielo.org.za]

Application Notes and Protocols for 10-Propoxydecanoic Acid Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Propoxydecanoic acid is a synthetic fatty acid analog characterized by a propoxy group at the 10th carbon of a decanoic acid chain. Structurally similar to myristic acid, it has demonstrated significant biological activity, primarily as a trypanocidal agent, making it a compound of interest for the development of new anti-parasitic drugs. Its likely mechanism of action involves the inhibition of N-myristoyltransferase (NMT), an enzyme crucial for the viability of various parasites and the function of numerous proteins in eukaryotic cells, including those involved in oncogenic signaling pathways.[1][2][3][4]

These application notes provide a comprehensive overview of the experimental design for investigating the effects of this compound, with detailed protocols for both in vitro and in vivo studies. The focus is on its application as a potential anti-parasitic and anti-cancer agent, with an exploration of its impact on cellular metabolism.

I. Anti-Parasitic Activity of this compound

The primary described biological activity of this compound is its ability to kill trypanosomes, the protozoan parasites responsible for diseases such as Chagas disease and African sleeping sickness. The following protocols are designed to assess its efficacy and mechanism of action against these parasites.

A. In Vitro Trypanocidal Activity

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against different life cycle stages of Trypanosoma species.

Protocol 1: Axenic Culture Assay

-

Parasite Culture: Culture epimastigotes of Trypanosoma cruzi in a suitable axenic medium (e.g., LIT medium) at 28°C.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Treatment: Seed parasites in a 96-well plate and add varying concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., benznidazole).

-

Incubation: Incubate the plates for 72-96 hours at 28°C.

-

Viability Assessment: Determine parasite viability using a resazurin-based assay or by direct counting with a hemocytometer.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of parasite inhibition against the log of the compound concentration.

Protocol 2: Intracellular Amastigote Assay

-

Host Cell Culture: Culture a suitable host cell line (e.g., L6 myoblasts or Vero cells) in a 96-well plate.

-

Infection: Infect the host cells with trypomastigotes of T. cruzi. After 24 hours, wash the wells to remove non-internalized parasites.

-

Treatment: Add fresh medium containing serial dilutions of this compound to the infected cells.

-

Incubation: Incubate the plates for 48-72 hours.

-

Quantification: Fix and stain the cells (e.g., with Giemsa stain) and count the number of intracellular amastigotes per host cell. Alternatively, use a reporter strain of the parasite (e.g., expressing β-galactosidase) for colorimetric quantification.

-

Data Analysis: Determine the IC50 value based on the reduction in the number of intracellular parasites.

| Parameter | Axenic Epimastigotes | Intracellular Amastigotes |

| IC50 (µM) | [Insert experimentally determined value] | [Insert experimentally determined value] |

| Positive Control IC50 (µM) | [Insert value for benznidazole] | [Insert value for benznidazole] |

Table 1: Example data table for in vitro trypanocidal activity of this compound.

B. In Vivo Efficacy in a Murine Model of Chagas Disease

Objective: To evaluate the efficacy of this compound in reducing parasitemia and tissue parasite burden in a mouse model of T. cruzi infection.

Protocol 3: Acute Chagas Disease Model

-

Animal Model: Use a susceptible mouse strain (e.g., BALB/c).

-

Infection: Infect mice with a standardized dose of bloodstream trypomastigotes of T. cruzi.

-

Treatment: On day 5 post-infection, begin oral or intraperitoneal administration of this compound at different doses. Include a vehicle control group and a positive control group (benznidazole).

-

Parasitemia Monitoring: Monitor parasitemia levels in the blood at regular intervals using a Neubauer chamber.

-

Survival: Record the survival rate of the mice in each group.

-

Tissue Parasite Load: At the end of the experiment, collect tissues (e.g., heart, skeletal muscle) and determine the parasite load by quantitative PCR (qPCR) targeting parasite DNA.

-

Histopathology: Perform histopathological analysis of tissues to assess inflammation and parasite nests.

| Treatment Group | Peak Parasitemia (parasites/mL) | Survival Rate (%) | Heart Parasite Load (qPCR) |

| Vehicle Control | [Insert value] | [Insert value] | [Insert value] |

| This compound (Low Dose) | [Insert value] | [Insert value] | [Insert value] |

| This compound (High Dose) | [Insert value] | [Insert value] | [Insert value] |

| Benznidazole | [Insert value] | [Insert value] | [Insert value] |

Table 2: Example data table for in vivo efficacy of this compound in a mouse model of acute Chagas disease.

II. Anti-Cancer Activity and Mechanism of Action

As a myristate analog, this compound is a putative inhibitor of N-myristoyltransferase (NMT), an enzyme that is overexpressed in several cancers and is essential for the function of many oncoproteins.[5][6]

A. In Vitro NMT Inhibition and Anti-Proliferative Effects

Objective: To determine the inhibitory activity of this compound against human NMT and its effect on the proliferation of cancer cell lines.

Protocol 4: In Vitro NMT Inhibition Assay

-

Enzyme and Substrates: Use recombinant human NMT1 or NMT2, myristoyl-CoA, and a peptide substrate with an N-terminal glycine.

-

Reaction: Set up a reaction mixture containing the enzyme, peptide substrate, and varying concentrations of this compound. Initiate the reaction by adding myristoyl-CoA.

-

Detection: Measure the enzyme activity by quantifying the production of Coenzyme A (CoA) using a fluorescent probe or by using a radiolabeled myristoyl-CoA and measuring the incorporation of radioactivity into the peptide.

-

Data Analysis: Calculate the IC50 value for NMT inhibition.

Protocol 5: Cancer Cell Proliferation Assay

-

Cell Culture: Culture various cancer cell lines (e.g., breast, colon, lung cancer cell lines) in appropriate media.

-

Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound.

-

Incubation: Incubate the cells for 48-72 hours.

-

Viability Assessment: Determine cell viability using an MTT, MTS, or resazurin-based assay.

-

Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

| Cell Line | NMT Isoform Expression | GI50 (µM) |

| MCF-7 (Breast Cancer) | [High/Low NMT1/2] | [Insert value] |

| HCT116 (Colon Cancer) | [High/Low NMT1/2] | [Insert value] |

| A549 (Lung Cancer) | [High/Low NMT1/2] | [Insert value] |

Table 3: Example data table for the anti-proliferative effects of this compound on cancer cell lines.

B. Elucidation of Cellular Mechanism of Action

Objective: To investigate the downstream effects of this compound treatment on signaling pathways regulated by N-myristoylation.

Protocol 6: Western Blot Analysis of NMT-Dependent Signaling

-

Cell Treatment: Treat cancer cells with this compound at its GI50 concentration for various time points.

-

Protein Extraction: Lyse the cells and quantify the protein concentration.

-

Western Blotting: Perform SDS-PAGE and transfer proteins to a membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against key N-myristoylated proteins and their phosphorylated forms (e.g., Src, p-Src) and markers of downstream pathways (e.g., Akt, p-Akt, ERK, p-ERK). Also, include markers for apoptosis (e.g., cleaved PARP, cleaved Caspase-3) and ER stress (e.g., CHOP, BiP).

-

Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescent substrate for detection. Quantify the band intensities to determine changes in protein levels and phosphorylation status.

III. Metabolic Effects of this compound

The impact of this compound on cellular metabolism is an area of active investigation. As an inhibitor of NMT, it is expected to affect mitochondrial function, particularly in cancer cells with high metabolic demands.

A. Assessment of Mitochondrial Function

Objective: To determine the effect of this compound on mitochondrial respiration and viability.

Protocol 7: Mitochondrial Respiration Analysis

-

Cell Treatment: Treat relevant cell lines (e.g., cancer cells, cardiomyocytes) with this compound.

-

Seahorse Assay: Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

-

Mitochondrial Stress Test: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to assess basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

Data Analysis: Analyze the changes in OCR and ECAR to determine the impact on mitochondrial function and glycolysis.

Protocol 8: Mitochondrial Membrane Potential Assay

-

Cell Treatment: Treat cells with this compound.

-

Staining: Stain the cells with a fluorescent dye that accumulates in mitochondria based on membrane potential (e.g., TMRE or JC-1).

-

Flow Cytometry or Microscopy: Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy to quantify changes in mitochondrial membrane potential.

| Parameter | Vehicle Control | This compound |

| Basal OCR (pmol/min) | [Insert value] | [Insert value] |

| Maximal OCR (pmol/min) | [Insert value] | [Insert value] |

| ATP Production (OCR) | [Insert value] | [Insert value] |

| Mitochondrial Membrane Potential (%) | 100 | [Insert value] |

Table 4: Example data table for the effects of this compound on mitochondrial function.

B. Lipid Metabolism Analysis

Objective: To investigate the influence of this compound on cellular lipid composition and storage.

Protocol 9: Lipid Droplet Formation Assay

-

Cell Treatment: Treat cells with this compound, with or without co-treatment with oleic acid to induce lipid droplet formation.

-

Staining: Fix the cells and stain for neutral lipids using a fluorescent dye such as BODIPY 493/503. Stain the nuclei with DAPI.

-

Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number and size of lipid droplets per cell using image analysis software.

Protocol 10: Cellular Fatty Acid Profile Analysis

-

Cell Treatment and Lipid Extraction: Treat cells, then harvest and extract total lipids using a standard method (e.g., Bligh-Dyer).

-

Fatty Acid Methyl Ester (FAME) Preparation: Transesterify the lipid extract to convert fatty acids to their methyl esters.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Analyze the FAMEs by GC-MS to identify and quantify the different fatty acid species present in the cells.

-

Data Analysis: Compare the fatty acid profiles of treated and untreated cells to identify changes in fatty acid composition.

IV. Safety and Toxicity Assessment

A preliminary assessment of the safety and toxicity of this compound is crucial for its development as a therapeutic agent.

Protocol 11: In Vitro Cytotoxicity in Mammalian Cells

-

Cell Culture: Use non-cancerous mammalian cell lines (e.g., HEK293, primary hepatocytes) to assess general cytotoxicity.

-

Treatment and Viability Assay: Follow the procedure outlined in Protocol 5 to determine the CC50 (concentration for 50% cytotoxicity).

Protocol 12: Acute In Vivo Toxicity

-

Animal Model: Use healthy mice or rats.

-

Dose Escalation: Administer single escalating doses of this compound to different groups of animals.

-

Observation: Monitor the animals for signs of toxicity, changes in body weight, and mortality for at least 14 days.

-

Blood and Tissue Analysis: At the end of the observation period, collect blood for hematological and biochemical analysis, and perform histopathological examination of major organs.

-

LD50 Determination: Determine the median lethal dose (LD50).

| Parameter | Value |

| CC50 (HEK293 cells, µM) | [Insert value] |

| Acute Oral LD50 (mice, mg/kg) | [Insert value] |

Table 5: Example data table for preliminary safety and toxicity of this compound.

Conclusion

The provided application notes and protocols offer a framework for the comprehensive evaluation of this compound as a potential therapeutic agent. The experimental designs cover its primary anti-parasitic activity, its likely mechanism of action through NMT inhibition with implications for cancer therapy, and its effects on cellular metabolism. The data generated from these studies will be crucial for advancing the understanding and potential clinical application of this novel fatty acid analog. Further research is warranted to fully elucidate its metabolic impact and to explore its therapeutic potential in a wider range of diseases.

References

- 1. Ether Lipids in Obesity: From Cells to Population Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are NMT1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. What are NMT2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Novel, tightly structurally related N-myristoyltransferase inhibitors display equally potent yet distinct inhibitory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. mdpi.com [mdpi.com]

10-Propoxydecanoic Acid: A Tool for Probing Fatty Acid Metabolism and Protozoan Proliferation

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Propoxydecanoic acid is an oxygen-substituted analog of myristic acid, a 14-carbon saturated fatty acid.[1] As a structural mimic, this compound serves as a valuable tool compound for investigating the roles of myristic acid in various biological processes, most notably protein N-myristoylation. This modification, catalyzed by N-myristoyltransferase (NMT), is critical for the function and localization of numerous proteins involved in signal transduction and cellular regulation.

Emerging research has identified this compound as a toxic agent against African trypanosomes, the causative agents of African trypanosomiasis (sleeping sickness).[2] Its selective toxicity suggests that it may interfere with essential myristate-dependent pathways in these parasites, such as the biosynthesis of the glycosylphosphatidylinositol (GPI) anchor of the variant surface glycoprotein (VSG), which is crucial for the parasite's survival and evasion of the host immune system.[2] These findings position this compound as a lead compound for the development of novel anti-trypanosomal therapies and as a probe to dissect the unique aspects of fatty acid metabolism in these organisms.[2]

Quantitative Data

The inhibitory activity of this compound has been quantified against trypanosomes, highlighting its potential as a selective therapeutic agent.

| Compound | Target Organism/Cell Line | Parameter | Value | Reference |

| This compound | Trypanosoma brucei (KETRI 243) | IC50 | 14 µM | [3] |

Proposed Mechanism of Action

This compound is hypothesized to exert its biological effects primarily through the competitive inhibition of enzymes that utilize myristic acid as a substrate. As an analog, it can be recognized and processed by enzymes such as Acyl-CoA synthetases to form 10-propoxydecanoyl-CoA. This modified fatty acyl-CoA can then act as a competitive inhibitor of N-myristoyltransferase (NMT). By blocking the transfer of myristate to the N-terminal glycine of target proteins, this compound can disrupt the function of proteins essential for parasite viability, including those involved in cell signaling, membrane anchoring, and structural integrity. In the context of trypanosomes, this inhibition is particularly detrimental due to the parasite's reliance on myristoylated proteins for its protective surface coat.[2]

Signaling Pathway

Caption: Proposed mechanism of this compound action via inhibition of N-myristoyltransferase.

Experimental Protocols

Protocol 1: In Vitro N-Myristoyltransferase (NMT) Inhibition Assay

This protocol is designed to assess the direct inhibitory effect of this compound on NMT activity.

Materials:

-

Recombinant N-myristoyltransferase (human or trypanosomal)

-

Myristoyl-CoA

-

[³H]-Myristoyl-CoA

-

Peptide substrate with an N-terminal glycine (e.g., GNAAAARR-NH2)

-

This compound

-

Acyl-CoA Synthetase

-

ATP, CoA

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 1 mM EGTA)

-

Scintillation fluid and vials

-

Filter paper (e.g., phosphocellulose)

Procedure:

-

Preparation of 10-Propoxydecanoyl-CoA: Incubate this compound with Acyl-CoA Synthetase, ATP, and CoA to generate the CoA-adduct.

-

Assay Reaction: In a microcentrifuge tube, combine the assay buffer, recombinant NMT, and varying concentrations of 10-Propoxydecanoyl-CoA (or this compound and the activating enzymes).

-

Initiation: Start the reaction by adding a mixture of Myristoyl-CoA and [³H]-Myristoyl-CoA, along with the peptide substrate.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).

-

Termination: Stop the reaction by spotting the mixture onto filter paper.

-

Washing: Wash the filter paper extensively to remove unincorporated [³H]-Myristoyl-CoA.

-

Quantification: Place the filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of NMT inhibition at each concentration of this compound and determine the IC50 value.

Protocol 2: Trypanosome Viability Assay

This protocol determines the cytotoxic effect of this compound on Trypanosoma brucei.

Materials:

-

Trypanosoma brucei bloodstream form (e.g., Lister 427)

-

HMI-9 medium supplemented with 10% fetal bovine serum

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Resazurin-based viability reagent (e.g., AlamarBlue)

-

96-well microplates

-

Plate reader (fluorescence or absorbance)

Procedure:

-

Cell Seeding: Seed T. brucei cells at a density of 2 x 10⁴ cells/well in a 96-well plate containing HMI-9 medium.

-

Compound Addition: Add serial dilutions of this compound to the wells. Include a solvent control (e.g., DMSO) and a positive control (e.g., a known trypanocidal drug).

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours.

-

Viability Assessment: Add the resazurin-based reagent to each well and incubate for another 4-6 hours.

-

Measurement: Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) or absorbance of the wells using a plate reader.

-

Data Analysis: Calculate the percentage of viable cells compared to the solvent control and determine the IC50 value of this compound.

Experimental Workflow

Caption: Workflow for the evaluation of this compound as an anti-trypanosomal agent.

Disclaimer: The information provided in these application notes is based on the limited available scientific literature for this compound and inferences from studies on similar fatty acid analogs. Researchers should independently validate these protocols and findings for their specific experimental systems.

References

Application Notes and Protocols for In-vivo Administration of 10-Propoxydecanoic Acid in Animal Models

Disclaimer: As of the latest literature search, specific in-vivo studies on 10-Propoxydecanoic acid in animal models are not publicly available. The following application notes and protocols are presented as a generalized framework based on established methodologies for similar carboxylic acids. Researchers should adapt these protocols based on the specific physicochemical properties of this compound and conduct preliminary dose-finding studies.

Abstract

These application notes provide a comprehensive guide for the in-vivo administration and evaluation of this compound in preclinical animal models. The document outlines protocols for acute oral toxicity assessment, pharmacokinetic analysis, and preliminary efficacy evaluation in a rodent model. The provided methodologies are based on established guidelines and practices in pharmacology and toxicology to ensure data integrity and animal welfare.

In-vivo Applications

The in-vivo administration of novel chemical entities is a critical step in the drug development process.[1][2] Animal models provide essential information regarding the safety, efficacy, and pharmacokinetic profile of a test compound before it can be considered for human trials.[1][2] Based on the structure of this compound, a medium-chain fatty acid derivative, potential in-vivo applications could include its evaluation as a therapeutic agent in metabolic disorders, neurological conditions, or as an absorption enhancer.

Quantitative Data Summary

The following tables represent hypothetical data that would be collected from the described experimental protocols. These tables are for illustrative purposes to guide data presentation.

Table 1: Acute Oral Toxicity of this compound in Rats (OECD 425)

| Dose (mg/kg) | Number of Animals | Mortality | Clinical Observations | Body Weight Change (Day 14) |

| 2000 | 5 | 0/5 | No adverse effects observed | + 5.2% |

| Limit Test | Normal behavior and physical appearance |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (0-t) (µg*h/mL) | t1/2 (h) |

| This compound | Oral (p.o.) | 100 | Data not available | Data not available | Data not available | Data not available |

| This compound | Intravenous (i.v.) | 10 | Data not available | Data not available | Data not available | Data not available |

Table 3: Efficacy of this compound in an Acetic Acid-Induced Writhing Model

| Treatment Group | Dose (mg/kg, p.o.) | Number of Writhings (Mean ± SEM) | % Inhibition |

| Vehicle Control (Saline) | 10 mL/kg | Data not available | - |

| Aspirin (Positive Control) | 150 | Data not available | Data not available |

| This compound | 100 | Data not available | Data not available |

| This compound | 200 | Data not available | Data not available |

| This compound | 400 | Data not available | Data not available |

Experimental Protocols

Acute Oral Toxicity Study (Adapted from OECD Guideline 425)

This protocol is designed to assess the acute toxicity of a substance after a single oral dose.

4.1.1 Materials

-

This compound

-

Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)

-

Sprague-Dawley rats (female, 8-12 weeks old)[3]

-

Oral gavage needles

-

Standard laboratory animal caging and diet

4.1.2 Procedure

-

Fast a single female rat for 4 hours prior to dosing.[4]

-

Administer a single oral dose of 2000 mg/kg of this compound.[4]

-

Observe the animal closely for the first 4 hours for any signs of toxicity, including changes in skin, fur, eyes, and behavior.[3][4]

-

If the animal survives, administer the same dose to four additional animals.[4]

-

Observe all animals for a total of 14 days, recording body weight and any clinical signs of toxicity.[4]

-

At the end of the observation period, euthanize the animals and perform a gross necropsy.

Pharmacokinetic Study in Rats

This protocol aims to determine the pharmacokinetic profile of this compound following oral and intravenous administration.

4.2.1 Materials

-

This compound (sterile formulation for i.v. administration)

-

Male Wistar rats with jugular vein cannulation

-

Vehicle for oral administration

-

Blood collection tubes (e.g., with EDTA)

-

Analytical method for quantification of this compound in plasma (e.g., LC-MS/MS)

4.2.2 Procedure

-

Divide cannulated rats into two groups: oral (p.o.) and intravenous (i.v.) administration.

-

Administer a single dose of this compound (e.g., 100 mg/kg p.o. and 10 mg/kg i.v.).

-

Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Process blood samples to obtain plasma and store at -80°C until analysis.

-

Quantify the concentration of this compound in plasma samples using a validated analytical method.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This model is used to screen for potential analgesic (pain-relieving) properties of a test compound.[4][5]

4.3.1 Materials

-

This compound

-

Vehicle (e.g., distilled water)

-

Aspirin (positive control)

-

Acetic acid solution (0.6% in saline)

-

Swiss albino mice[4]

4.3.2 Procedure

-

Randomly divide mice into treatment groups (vehicle, positive control, and different doses of this compound).[5]

-

Administer the respective treatments orally.[5]

-

One hour after treatment, administer 0.6% acetic acid solution intraperitoneally (10 mL/kg).[4][5]

-

Five minutes after the acetic acid injection, start counting the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 15-20 minutes.[4][5]

-

Calculate the percentage inhibition of writhing for each treatment group compared to the vehicle control group.[6]

Visualizations

Caption: General workflow for the in-vivo evaluation of a novel compound.

Caption: Workflow for the acute oral toxicity study (OECD 425 Limit Test).

References

- 1. Potential role of different animal models for the evaluation of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acute oral toxicity evaluation of <i>p</i>-propoxybenzoic acid in Sprague-Dawley rats according to OECD guideline 425 – Up and down method - Indian Journal of Physiology and Pharmacology [ijpp.com]

- 4. In-vivo evaluation of analgesic and anti-inflammatory activities of the 80% methanol extract of Acacia seyal stem bark in rodent models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In in vivo evaluation of the anti-inflammatory and analgesic activities of compound Muniziqi granule in experimental animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Labeling 10-Propoxydecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed techniques for the labeling of 10-Propoxydecanoic acid, a myristate analog. The protocols described herein are foundational for a variety of research applications, including metabolic studies, cellular imaging, and drug delivery development. Three primary labeling strategies are covered: Fluorescent Labeling, Biotinylation, and Isotopic Labeling.

Fluorescent Labeling of this compound

Fluorescent labeling enables the visualization and tracking of this compound in cellular and biochemical assays. Two main approaches are presented: direct chemical conjugation of a fluorescent dye and metabolic labeling using a "clickable" analog.

Direct Chemical Conjugation using EDC/NHS Chemistry

This method involves the covalent attachment of an amine-containing fluorescent dye to the carboxylic acid moiety of this compound via carbodiimide chemistry.

Experimental Protocol:

Materials:

-

This compound

-

Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 cadaverine, BODIPY™ FL cadaverine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reaction Buffer: 0.1 M MES buffer, pH 4.7-6.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or hydroxylamine

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

Procedure:

-

Activation of this compound:

-

Dissolve this compound (1 equivalent) in anhydrous DMF.

-

Add NHS (1.2 equivalents) and EDC (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester. Monitor the activation by TLC.

-

-

Coupling with Fluorescent Dye:

-

In a separate vial, dissolve the amine-reactive fluorescent dye (1.5 equivalents) in anhydrous DMF.

-

Add the dye solution to the activated this compound solution.

-

Add TEA (2 equivalents) to the reaction mixture to raise the pH and facilitate the coupling.

-

Stir the reaction overnight at room temperature, protected from light.

-

-

Quenching and Purification:

-

Quench the reaction by adding the quenching solution and stirring for 30 minutes.

-

Remove the solvent under reduced pressure.

-

Purify the fluorescently labeled this compound using silica gel column chromatography to remove unreacted dye and other byproducts.

-

Quantitative Data Summary (Representative):

| Parameter | Value |

| Molar Ratio (Acid:EDC:NHS) | 1 : 1.2 : 1.2 |

| Molar Ratio (Activated Acid:Dye) | 1 : 1.5 |

| Reaction Time | Activation: 1-2h, Coupling: 12-16h |

| Typical Yield | 60-80% (post-purification) |

Logical Workflow for Direct Chemical Conjugation:

Application Notes and Protocols: The Use of 10-Propoxydecanoic Acid in Lipid Metabolism Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Propoxydecanoic acid is a novel synthetic medium-chain fatty acid derivative under investigation for its potential to modulate lipid metabolism. Structurally similar to other bioactive fatty acids, it is hypothesized to act as an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK can lead to beneficial metabolic effects, including the inhibition of lipid synthesis and the enhancement of fatty acid oxidation. These characteristics make this compound a compound of interest for research into metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.

This document provides detailed protocols for a panel of in vitro assays to characterize the effects of this compound on lipid metabolism in the human hepatoma cell line, HepG2, a widely used model for studying hepatic lipid metabolism.

Hypothesized Mechanism of Action

This compound is thought to increase the cellular AMP:ATP ratio, leading to the activation of AMPK. Once activated, AMPK phosphorylates and inactivates key enzymes involved in anabolic pathways, while activating catabolic pathways to restore cellular energy balance. A primary target of AMPK is acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. Phosphorylation of ACC inhibits its activity, leading to a reduction in malonyl-CoA levels. This, in turn, relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), facilitating the transport of fatty acids into the mitochondria for β-oxidation.

Experimental Characterization Workflow

A systematic approach is recommended to evaluate the effects of this compound on cellular lipid metabolism. The following workflow outlines the key experimental stages:

Caption: Experimental workflow for characterizing this compound.

Data Presentation: Summary of Expected Quantitative Data

The following table summarizes the type of quantitative data that can be generated from the described protocols to assess the efficacy of this compound.

| Parameter Assessed | Assay | Expected Outcome with this compound | Example Metric |

| Cell Viability | MTT Assay | Minimal cytotoxicity at effective doses | IC50 > 100 µM |

| Intracellular Lipid Content | Oil Red O Staining | Dose-dependent decrease in lipid accumulation | % Reduction vs. Control |

| De Novo Lipogenesis | 14C-Acetate Incorporation | Inhibition of new fatty acid synthesis | % Inhibition vs. Control |

| Fatty Acid Oxidation | 14C-Palmitate Oxidation | Stimulation of fatty acid breakdown | Fold Increase vs. Control |

| AMPK Activation | Western Blot | Increased phosphorylation of AMPK and ACC | Fold Change in p-AMPK/AMPK |

Experimental Protocols

Cell Culture

HepG2 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are typically seeded to achieve 70-80% confluency.

Cell Viability Assessment: MTT Assay

This assay determines the cytotoxic potential of this compound.

Materials:

-

HepG2 cells

-

96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Protocol:

-

Seed HepG2 cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.[1]

-